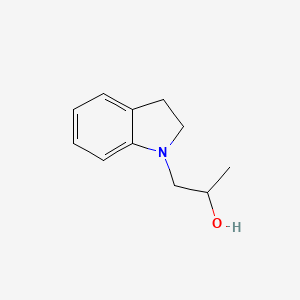

2,3-Dihydro-1-(2-hydroxypropyl)indole

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-9(13)8-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,13H,6-8H2,1H3 |

InChI Key |

UVRQTOFGUFJVTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCC2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dihydro-1-(2-hydroxypropyl)indole with key analogs based on molecular structure, physical properties, and spectroscopic data derived from the evidence.

Structural Analogues

| Compound Name | Substituent at N1 | Core Structure | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | 2-Hydroxypropyl | 2,3-Dihydroindole | C11H13NO | 179.23* | Hydroxyl group enhances polarity |

| 2,3-Dihydro-1-(1-methylpropyl)indole | 1-Methylpropyl | 2,3-Dihydroindole | C12H17N | 175.27 | Branched alkyl, hydrophobic |

| 7-Ethyl-1,3-dihydro-2H-indol-2-one | Ethyl at C7, ketone at C2 | 1,3-Dihydro-2H-indol-2-one | C10H11NO | 161.21 | Ketone functionality, planar |

| 11-Methyl-2-allyl-2,3-dihydro-1H,5H-[1,3,6]oxadiazepino[3,4-a]indole | Allyl, oxadiazepino ring | Indole-fused heterocycle | C15H17N3O | 255.32 | Rigid heterocyclic framework |

*Calculated molecular weight based on formula.

Physical Properties

- Melting Points: Indole-fused oxadiazepino derivatives (e.g., 11-methyl-2-allyl compound) exhibit higher melting points (90–103°C) due to rigid heterocyclic frameworks . Simple 2,3-dihydroindoles with alkyl substituents (e.g., 1-methylpropyl analog) likely have lower melting points, though data are sparse .

Spectroscopic Data

- 13C-NMR Shifts :

- HRMS: A related amine-substituted indole (C15H15N2) has an observed mass of 223.1225 . For this compound (C11H13NO), the expected [M+H]+ ion would be ~179.12.

Reactivity and Functionalization

- The hydroxyl group in this compound offers a site for further derivatization (e.g., esterification, glycosylation), unlike alkyl-substituted analogs .

- Indole-fused heterocycles (e.g., oxadiazepinoindoles) demonstrate enhanced stability and unique electronic properties due to conjugation with the heterocycle .

Key Research Findings and Gaps

- Structural Insights: Substitution at N1 significantly alters physicochemical properties. Hydrophilic groups (e.g., hydroxyl) improve solubility, while bulky substituents (e.g., oxadiazepino rings) enhance thermal stability .

- Synthetic Challenges : Modular synthesis of indole derivatives, as demonstrated in multicomponent reactions, could be adapted to produce this compound .

- Data Limitations : Direct experimental data (e.g., NMR, melting point) for the target compound are absent in the provided evidence, necessitating further characterization.

Preparation Methods

Propylene Oxide-Mediated N-Alkylation

The reaction typically proceeds under basic conditions (e.g., KOH or NaH) in polar aprotic solvents like DMF or THF:

Optimization Insights :

Alternative Alkylating Agents

-

3-Chloro-2-propanol : Requires stoichiometric bases (e.g., EtN) to neutralize HCl byproducts. Yields ~65% due to competing elimination.

-

Glycidol (2,3-epoxy-1-propanol) : Enables simultaneous introduction of hydroxyl and alkyl groups but demands stringent moisture control.

Reductive Amination

Reductive amination couples ketone or aldehyde precursors with amine-containing indoles, followed by reduction to stabilize the product. This method is advantageous for introducing chiral centers.

Reaction Workflow

-

Condensation : Indole-2-carbaldehyde reacts with 1-amino-2-propanol in MeOH, forming an imine intermediate.

-

Reduction : NaBH or BH·THF reduces the imine to the secondary amine.

Key Data :

| Reductant | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH | MeOH | 62 | 88 |

| BH·THF | THF | 78 | 95 |

Chiral Control : CuH-catalyzed asymmetric hydrosilylation achieves enantiomeric excess (ee) >98%.

Multicomponent Reactions (MCRs)

MCRs efficiently assemble complex structures via one-pot protocols. Indium triflate (In(OTf)) catalyzes the coupling of indole, ethylene diamine, and 3-formylchromone to form the target compound.

Mechanistic Pathway

-

Formation of N,N-Acetal : Ethylene diamine reacts with nitroketene acetal to generate a cyclic intermediate.

-

Henry Reaction : 3-Formylchromone adds to the acetal, followed by indole nucleophilic attack.

-

Cyclization : In(OTf) facilitates regioselective ring closure.

Conditions :

Advantages :

-

Atom-economical, with HO as the only byproduct.

Cyclization of Nitroarene Precursors

Nitro group reduction followed by cyclization offers a route to dihydroindoles. The Reissert indole synthesis adapts well to this strategy.

Synthetic Steps

-

Nitro Reduction : Hydrogenation of 2-nitro-1-(2-hydroxypropyl)benzene derivatives using Pd/C.

-

Cyclization : Acid-catalyzed (e.g., PPA) intramolecular Friedel-Crafts alkylation.

Yield : 75–82% after purification.

Limitations : Requires ortho-substituted nitroarenes, limiting substrate diversity.

Boron Hydride Reductions

Boron-based reagents enable chemoselective reductions of oxindoles to dihydroindoles. Sodium cyanoborohydride (NaBHCN) selectively reduces ketones while preserving hydroxyl groups.

Procedure

-

Oxindole Synthesis : Condensation of indole-2-carboxylic acid with 2-hydroxypropylamine.

-

Reduction : NaBHCN in MeOH at 0°C.

Side Reactions : Over-reduction to tetrahydroindoles occurs at elevated temperatures.

Photochemical Cyclization

UV-induced cyclization of styryl indoles provides access to fused dihydroindoles, though adaptation for 2-hydroxypropyl derivatives remains exploratory.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-1-(2-hydroxypropyl)indole, and how can reaction conditions be optimized?

A common approach involves condensation reactions of indole precursors with hydroxypropylating agents. For example, refluxing 3-formyl-1H-indole derivatives with 2-hydroxypropylamine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100–120°C) can yield the target compound. Purification typically involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials . Optimization should focus on stoichiometric ratios (e.g., 1.1:1 aldehyde-to-amine ratio), temperature control to minimize side reactions, and use of inert atmospheres to prevent oxidation.

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is essential:

- NMR : ¹H and ¹³C NMR can confirm the dihydroindole scaffold and hydroxypropyl substitution. For example, the indoline C3 proton typically appears as a triplet (δ 3.2–3.5 ppm), while the hydroxypropyl methylene protons resonate at δ 1.2–1.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₁H₁₃NO, exact mass 175.0997) .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, especially to resolve stereochemistry at the hydroxypropyl group. Hydrogen-bonding networks involving the hydroxyl group can stabilize crystal packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .

- Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in the dihydroindole moiety).

- DFT Calculations : Compare computed chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments .

- Cross-Validation : Use HSQC, HMBC, and NOESY to confirm connectivity and spatial relationships, especially for the hydroxypropyl side chain .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a TBS ether) during reactive steps to prevent side reactions.

- Catalysis : Employ palladium-catalyzed cross-coupling for introducing substituents to the indole core without degrading the hydroxypropyl group .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in cyclization steps .

Q. How does the hydroxypropyl group influence the compound’s interaction with biological targets?

The hydroxyl group enhances hydrogen-bonding potential, which can be critical for binding to enzymes or receptors. For example:

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Disorder in the Hydroxypropyl Chain : Use restraints in SHELXL to model flexible regions. Partial occupancy or split positions may be necessary .

- Twinned Crystals : Test for twinning using PLATON; apply twin refinement protocols in SHELXL if needed .

- Hydrogen Atom Positioning : Locate hydroxyl hydrogens via difference Fourier maps and refine with distance restraints (O–H ≈ 0.84 Å) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.